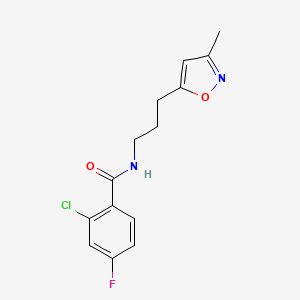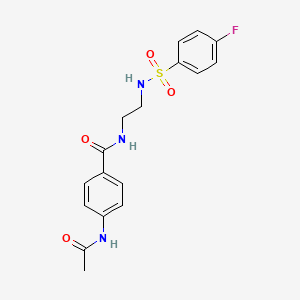
Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclopropane derivatives often involves stereocontrolled processes. For instance, the synthesis of (1R,3R,5S)-1-amino-3-(hydroxymethyl)bicyclo[3.1.0]hexane, a potential component for carbocyclic nucleosides, demonstrates the stereocontrolled synthesis achieved through converting oxiranes specifically to amino cyclopropanecarboxylate, which then cyclizes to the corresponding cyclopentanone ester (Chang et al., 1994). This method highlights a general approach that could be adapted for the synthesis of Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been extensively studied, with Raman and infrared spectra analysis providing insight into the symmetry and structural characteristics of such compounds (Maillols, 1972). These studies can be directly applicable to understanding the molecular structure of Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate.
Chemical Reactions and Properties
Cyclopropane derivatives are known for their reactivity, particularly in ring cleavage reactions, which can lead to the synthesis of various functionalized ketones. The use of sodium triflinate and other sulfinate salts as fluoroalkylating reagents in the synthesis of distally fluorinated ketones demonstrates the versatility of cyclopropane intermediates in chemical synthesis (Konik et al., 2017).
Physical Properties Analysis
The physical properties of cyclopropane derivatives, such as solubility and molecular weight, are crucial for their application in various domains. Studies on ring-opening polymerization of activated cyclopropanes highlight the solubility and characterization of the resulting polymers, providing a foundation for understanding the physical properties of related compounds (Penelle et al., 1994).
Chemical Properties Analysis
The chemical properties of cyclopropane derivatives, including reactivity, stability, and the nature of their transformations, are pivotal. The selective hydrolysis of 1-cyanocyclopropane-1-carboxylates to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives showcases the chemical versatility and potential transformations applicable to Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate (Liu et al., 2016).
Applications De Recherche Scientifique
Vibrational Spectra and Molecular Structure
- Vibrational Spectra Analysis : The study of Raman and infrared spectra of related cyclopropane compounds, such as C3H5COOH and C3H5COONa, provides insights into their molecular structures. These analyses indicate differences in symmetry and structural changes in various states (liquid or aqueous solution) (Maillols, 1972).
Synthesis and Chemical Transformations
- Cyclopropanol Intermediates in Synthesis : Tertiary cyclopropanols, easily derived from carboxylic esters, are utilized in the synthesis of fluorinated ketones. This process involves cyclopropane ring cleavage, highlighting the utility of cyclopropane compounds in complex organic syntheses (Konik et al., 2017).
- Polymerization of Cyclopropane Derivatives : Diethyl 1,1-cyclopropanedicarboxylate undergoes anionic ring-opening polymerization, a process initiated by metallic sodium. This demonstrates the potential of cyclopropane derivatives in polymer chemistry (Penelle et al., 1994).
- Synthesis of Bicyclic γ-Lactones : Reductive cyclization of specific dihydrofuran-2-ones with sodium tetrahydridoborate produces bicyclic compounds with fused cyclopropane rings, illustrating the cyclopropane compounds' role in generating complex molecular structures (Avetisyan et al., 2008).
- Electrocatalytic Synthesis of Acid Derivatives : Cyclopropanecarboxylic acid derivatives are synthesized via an electrocatalytic process, showcasing the diverse methods for creating cyclopropane-based compounds (Vereshchagin et al., 2015).
Metal Interactions and Complex Formation
- Metal Ion Interaction Studies : Sodium(I) salts and other metal complexes of similar cyclopropane derivatives are studied, providing insight into the binding mechanisms and molecular structures of these compounds (Malek et al., 2005).
- Ring-Opening Reactions with Sodium Metal : Arylcyclopropanes undergo reductive ring opening in the presence of sodium, leading to various functionalized compounds. This highlights sodium's role in modifying cyclopropane rings (Yorimitsu et al., 2020).
Miscellaneous Applications
- Sodium Chlorides in High-Pressure Conditions : Studies on sodium chloride and its variants at high pressures and temperatures reveal unexpected stable stoichiometries, emphasizing the importance of pressure in altering the behavior of sodium-based compounds (Zhang et al., 2012).
- Solution Behavior Studies : Research into the behavior of sodium 1,2-bis(2-ethylhexyloxycarbonyl)-1-ethanesulfonate in water-oil systems underlines the role of sodium compounds in colloidal and interface science (Kunieda & Shinoda, 1979).
Propriétés
IUPAC Name |
sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c6-2-3-1-4(3)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1/t3-,4+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUIJWRDBSXKKZ-RFKZQXLXSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)[O-])CO.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)[O-])CO.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
CAS RN |
2361639-90-7 | |
| Record name | rac-sodium (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)
![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2497077.png)
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate; bis(oxalic acid)](/img/structure/B2497079.png)

![N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2497083.png)


![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)
![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)